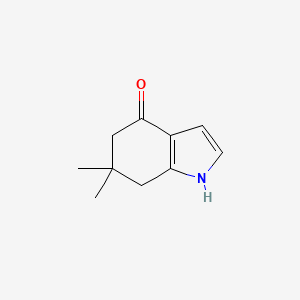
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Vue d'ensemble
Description
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms .
Synthesis Analysis
Three main synthetic approaches in the construction of such molecules are considered. These include: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . Computational studies on three tautomeric forms of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one have been performed at different levels, ranging from semiempirical AM1, ab initio Hartree-Fock HF/6-31G* and HF/6-31G** to B3LYP/6-31G** density functional calculations .Chemical Reactions Analysis
Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions. Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Physical And Chemical Properties Analysis
The molecular weight of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is 135.16 . It has a melting point of 188-190 °C .Applications De Recherche Scientifique
1. Synthesis of Psammopemmin A as Antitumor Agent
- Summary of Application: This compound is used as a reactant in the synthesis of Psammopemmin A, a potential antitumor agent .
2. Synthesis of Pyrazoline and Pyrazole Derivatives
- Summary of Application: This compound is used in the synthesis of new pyrazoline and pyrazole derivatives . These derivatives have shown antimicrobial activity against certain organisms .
- Methods of Application: The synthesis involves condensation of the appropriate chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride .
- Results or Outcomes: The newly synthesized compounds have been characterized based on IR and 1H-NMR spectral data as well as physical data . They have shown antimicrobial activity against E. coli ATCC8739, P. aeruginosa ATCC 9027, S. aureus ATCC 6583P, and C. albicans ATCC 2091 .
3. Multicomponent Synthesis of Tetrahydro-4H-indol-4-one Derivatives
- Summary of Application: This compound is used in the multicomponent synthesis of tetrahydro-4H-indol-4-one derivatives . These derivatives are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .
- Methods of Application: The synthesis involves several approaches including condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .
4. Synthesis of 1,3,4,5-Tetrahydrobenzindole β-Ketoesters
- Summary of Application: This compound is used in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters .
5. Synthesis of Tricyclic Indole and Dihydroindole Derivatives
- Summary of Application: This compound is used in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .
6. Synthesis of Psammopemmin A as Antitumor Agent
- Summary of Application: This compound is used as a reactant in the synthesis of Psammopemmin A, a potential antitumor agent .
7. Preparation of Condensed Pyrroloindoles
- Summary of Application: This compound is used in the preparation of condensed pyrroloindoles via Pd-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles .
8. Enantioselective Preparation of Arylalkenyl Indoles
- Summary of Application: This compound is used in the enantioselective preparation of arylalkenyl indoles via asymmetric C-H insertion of rhodium carbenoids .
9. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives, including “6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Orientations Futures
The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors that could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity . This suggests that 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives have potential for future research and development in the field of medicinal chemistry.
Propriétés
IUPAC Name |
6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYCCSCAZJCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CN2)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372887 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
CAS RN |
20955-75-3 | |
| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


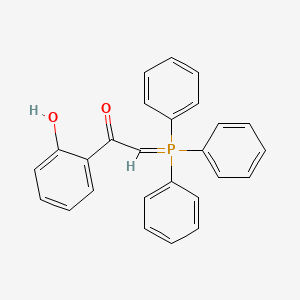
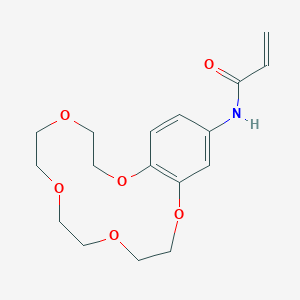
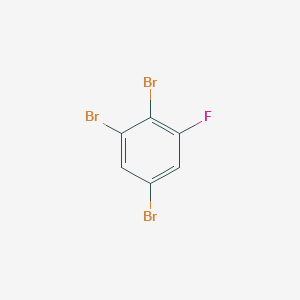
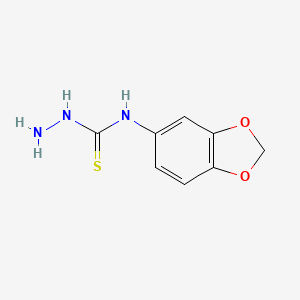
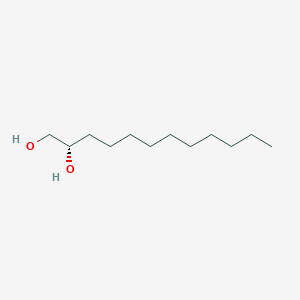
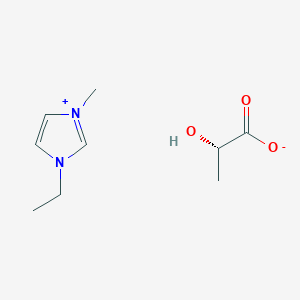
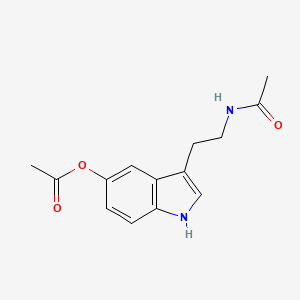
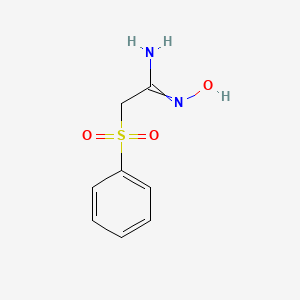
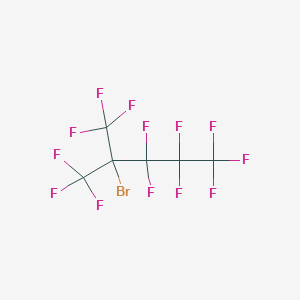
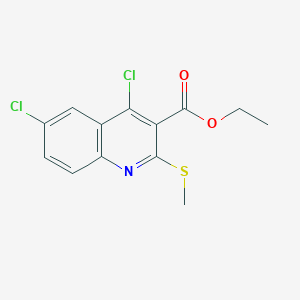

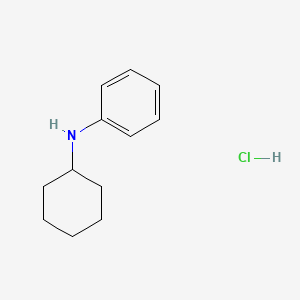
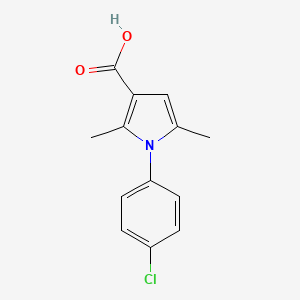
![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)